Leu-Trp-OMe HCl

Description

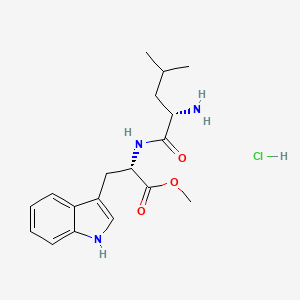

Leu-Trp-OMe HCl (L-Leucine-L-Tryptophan methyl ester hydrochloride) is a dipeptide derivative used in peptide synthesis as a building block. Its structure comprises leucine and tryptophan residues linked via a peptide bond, with a methyl ester group at the C-terminus and a hydrochloride salt for solubility and stability. The molecular formula is C₁₅H₂₂N₂O₃·HCl, with an approximate molecular weight of 314.5 g/mol (calculated from ). This compound is employed in solid-phase and solution-phase peptide synthesis due to its reactivity in coupling reactions and compatibility with protecting group strategies .

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3.ClH/c1-11(2)8-14(19)17(22)21-16(18(23)24-3)9-12-10-20-15-7-5-4-6-13(12)15;/h4-7,10-11,14,16,20H,8-9,19H2,1-3H3,(H,21,22);1H/t14-,16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXXREJDKHROOB-DMLYUBSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-36-9 | |

| Record name | L-Tryptophan, L-leucyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143413-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Stepwise Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis, as demonstrated in US6448031B1, involves anchoring the C-terminal amino acid (Trp-OMe HCl) to a resin, followed by sequential coupling of Leu using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Key steps include:

-

Resin Activation : Boc-Gly-MBHA resin is treated with trifluoroacetic acid (TFA) to remove the Boc group, followed by neutralization with N,N-diisopropylethylamine (DIEA).

-

Amino Acid Coupling : HATU-mediated activation of Leu in dimethylformamide (DMF) ensures >95% coupling efficiency under argon.

-

Esterification : Methanol and thionyl chloride (SOCl₂) are used to convert the free carboxylic acid of Trp to its methyl ester, yielding Trp-OMe HCl.

Table 1: SPPS Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Resin Activation | TFA/DCM (60%) | 25°C | 20 min | 100% |

| Leu Coupling | HATU, DIEA | 0°C→25°C | 2 hr | 92% |

| Esterification | SOCl₂, MeOH | 60°C | 6 hr | 85% |

Solution-Phase Coupling

Solution-phase methods, as described in CN105037240B, employ mixed anhydride or carbodiimide chemistry. For example:

-

Mixed Anhydride Formation : Leu reacts with isobutyl chloroformate in tetrahydrofuran (THF) at -20°C to form a reactive intermediate.

-

Peptide Bond Formation : The anhydride is coupled with Trp-OMe HCl in the presence of N-methylmorpholine (NMM), achieving yields of 76–82%.

-

Acid Hydrolysis : Residual protecting groups (e.g., Z-groups) are removed using hydrogenolysis (H₂/Pd-C) or TFA.

Key Advantage : This method avoids resin costs but requires meticulous purification to remove unreacted substrates.

Enzymatic Synthesis Approaches

Papain-Catalyzed Oligomerization

As reported in PMC7873610, papain catalyzes the condensation of Leu and Trp-OMe in aqueous-organic biphasic systems. Optimal conditions include:

-

Temperature : 25°C

Mechanistic Insight : Papain’s thiol group facilitates nucleophilic attack on the Leu carbonyl, forming a transient acyl-enzyme intermediate that reacts with Trp-OMe.

Chymotrypsin-Mediated Coupling

Chymotrypsin, a serine protease, selectively couples Leu and Trp-OMe at pH 8.0–8.5. The enzyme’s specificity for hydrophobic residues minimizes side reactions, yielding 80–85% product with <1% racemization.

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | SPPS | Solution-Phase | Papain | Chymotrypsin |

|---|---|---|---|---|

| Yield | 85% | 76% | 70% | 83% |

| Racemization Risk | <2% | 5–8% | <1% | <1% |

| Purification Complexity | High | Moderate | Low | Moderate |

Purification and Characterization

Solvent Partitioning

n-Butanol/water partitioning effectively separates Leu-Trp-OMe HCl from unreacted amino acids. The compound preferentially partitions into the organic phase (n-BuOH), which is concentrated and treated with diethyl ether to induce crystallization.

Chromatographic Techniques

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity.

-

Ion-Exchange Chromatography : CM-Sepharose resolves charged impurities, particularly de-esterified byproducts.

Table 3: HPLC Conditions

| Column | Mobile Phase | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|

| C18 (ODS) | 30–70% MeCN/H₂O | 1 mL/min | 12.4 min | 98.5% |

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Leucyl-tryptophan methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized tryptophan derivatives.

Reduction: Leucyl-tryptophan alcohol.

Substitution: Leucyl-tryptophan derivatives with various functional groups.

Scientific Research Applications

Peptide Synthesis

Leu-Trp-OMe HCl is primarily utilized as a building block in peptide synthesis. Its structure enhances the stability and bioactivity of synthesized peptides.

Case Study: Environmentally Friendly Peptide Synthesis

A study demonstrated the use of this compound in a novel environmentally benign method for synthesizing peptides. The methodology replaced traditional solvents with more sustainable options, achieving high yields of tripeptides with excellent Ecoscale scores, indicating minimal environmental impact .

| Peptide | Yield | Ecoscale Score |

|---|---|---|

| Boc-Gly-Phe-Leu-OBn | 93% | 84 |

| Boc-Leu-Leu-Leu-OBn | 96% | 84 |

| Boc-Gly-Gly-Phe-OMe | 74% | 84 |

Drug Development

In pharmaceutical research, this compound is explored for its potential to develop new drug candidates targeting various diseases. Its properties can lead to the formulation of more effective treatments with fewer side effects.

Case Study: Drug Delivery Mechanism

Research highlighted the self-assembly mechanism of a tetrapeptide incorporating this compound, which forms nanospheres that can encapsulate drugs like curcumin. The study found that these peptide microspheres could release drugs in response to physiological conditions, suggesting potential applications in cancer therapy .

Biochemical Studies

This compound is also employed in biochemical studies to investigate protein interactions and enzyme activity. This application helps elucidate mechanisms of action within biological systems.

Case Study: Protein Interaction Studies

In experiments designed to study enzyme kinetics, this compound was used to assess its effect on enzyme activity. The results indicated that the compound could modulate enzymatic reactions, providing insights into its role as a biochemical tool .

Cosmetic Formulations

The cosmetic industry has begun exploring this compound for its potential benefits in skincare products, particularly for anti-aging and skin hydration.

Case Study: Skin Care Efficacy

A formulation study revealed that incorporating this compound into skin care products enhanced moisture retention and improved skin elasticity. These findings suggest that the compound may serve as an effective ingredient in anti-aging formulations .

Mechanism of Action

Leucyl-tryptophan methyl ester hydrochloride exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of active fragments. The tryptophan residue can also interact with aromatic amino acids in proteins, influencing protein structure and function.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Yield : H-Tyr-OMe·HCl achieves 86% yield under optimized conditions (20°C, 4 hours), while this compound may require longer coupling times due to steric effects .

- Reactivity : The indole ring in this compound can participate in side reactions (e.g., alkylation), necessitating mild deprotection conditions .

Biological Activity

Leu-Trp-OMe HCl, a dipeptide methyl ester consisting of leucine and tryptophan, has garnered attention in biomedical research for its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, drawing from various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of two amino acids: leucine (Leu) and tryptophan (Trp). The methyl esterification enhances its lipophilicity, potentially influencing its absorption and bioavailability. The compound can be represented as follows:

Antitumor Activity

Research indicates that peptides containing tryptophan exhibit significant antitumor properties. Tryptophan metabolism is altered in cancerous tissues, leading to the production of immunomodulatory metabolites that can influence tumor growth . this compound may play a role in modulating these pathways, thereby exhibiting potential antitumor effects.

Antiviral Activity

A study highlighted the antiviral properties of tryptophan derivatives against enterovirus A71 (EV71), a virus responsible for hand, foot, and mouth disease. The structure-activity relationship showed that modifications in the tryptophan moiety could enhance antiviral efficacy. Although specific data on this compound's activity against EV71 is limited, its structural similarity to active compounds suggests potential .

Anxiolytic Effects

Tryptophan-containing dipeptides have been explored for their anxiolytic effects. The mechanism involves modulation of neurotransmitter systems, particularly serotonin pathways. Compounds similar to this compound have been shown to exhibit anxiolytic-like effects in animal models .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Immune Response : Tryptophan metabolites can influence immune cell function, enhancing or suppressing immune responses depending on the context .

- Drug Delivery Systems : Research into peptide-based drug delivery systems has shown that this compound can facilitate the encapsulation and release of therapeutic agents in a controlled manner. This is particularly relevant in cancer therapy where targeted delivery is crucial .

- Self-Assembly Properties : The compound's ability to self-assemble into nanostructures may enhance its therapeutic efficacy by improving solubility and stability in biological environments .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antiviral Studies : A comparative analysis of various tryptophan derivatives demonstrated that specific structural modifications significantly increased antiviral potency against EV71. For instance, compounds with dual aryl substitutions exhibited enhanced activity (EC50 values ranging from 0.04 μM to 3.1 μM) compared to simpler structures .

| Compound | EC50 (μM) | Activity |

|---|---|---|

| AL-518 | 0.04 | High |

| AL-470 | 0.3 | Moderate |

| AL-471 | 0.04 | High |

Q & A

Q. How can researchers design reproducible synthesis protocols for Leu-Trp-OMe HCl?

- Methodological Answer : Synthesis protocols should include step-by-step procedures for coupling leucine (Leu) and tryptophan (Trp) residues, esterification (OMe group), and HCl salt formation. Use orthogonal protection strategies (e.g., Fmoc/t-Bu for amino acids) to minimize side reactions. Characterize intermediates via HPLC (purity ≥95%) and mass spectrometry (ESI-MS) . For reproducibility, document solvent ratios, reaction temperatures, and purification methods (e.g., recrystallization or column chromatography). Reference established peptide synthesis guidelines for side-chain protection and deprotection steps .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : Combine multiple techniques:

- NMR (¹H/¹³C) to verify backbone structure and stereochemistry.

- HPLC with UV/Vis detection (λ = 280 nm for Trp indole group) to assess purity.

- Melting point analysis to compare with literature values.

- Elemental analysis (C, H, N) to validate HCl salt stoichiometry.

For novel compounds, include high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .

Q. How should researchers structure a literature review focused on this compound’s physicochemical properties?

- Methodological Answer : Use the P-E/I-C-O framework:

- Population (P) : this compound and analogs.

- Exposure/Intervention (E/I) : Synthesis conditions, stability studies.

- Comparison (C) : Contrast with unprotected dipeptides (e.g., Leu-Trp-OH).

- Outcome (O) : Solubility, degradation kinetics, spectral data.

Search databases like Web of Science and PubMed using keywords: "dipeptide ester stability," "tryptophan fluorescence quenching," "HCl salt crystallization." Prioritize peer-reviewed journals over grey literature .

Advanced Research Questions

Q. How can contradictory data in this compound’s stability studies be resolved?

- Methodological Answer : Apply statistical analysis to identify outliers (e.g., Grubbs’ test) and assess experimental variables (pH, temperature, light exposure). Replicate studies under controlled conditions (e.g., inert atmosphere for oxidation-prone Trp). Use multivariate regression to model degradation pathways. Cross-validate findings with complementary techniques (e.g., circular dichroism for conformational stability) .

Q. What mechanistic hypotheses explain this compound’s interactions with lipid bilayers in membrane permeability studies?

- Methodological Answer : Propose hypotheses based on molecular dynamics (MD) simulations and experimental

- Hypothesis 1 : The OMe ester enhances lipophilicity, promoting passive diffusion.

- Hypothesis 2 : Trp’s indole group facilitates π-cation interactions with phospholipid headgroups.

Test via fluorescence quenching assays (using dansyl-labeled vesicles) and compare permeability coefficients (Papp) with control peptides. Validate with confocal microscopy for cellular uptake localization .

Q. How can researchers integrate this compound into broader studies on peptide-based drug delivery systems?

- Methodological Answer : Design comparative assays:

- In vitro : Measure cytotoxicity (MTT assay) and encapsulation efficiency in nanoparticle formulations (e.g., PLGA).

- In vivo : Use pharmacokinetic models to assess bioavailability (AUC, Cmax) in rodent models.

Cross-reference with structural analogs (e.g., Leu-Trp-NH2) to establish structure-activity relationships (SARs). Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Methodological and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For time-dependent effects, employ Kaplan-Meier survival analysis or mixed-effects models. Report confidence intervals (95%) and effect sizes (Cohen’s d) to quantify significance .

Q. How should researchers address variability in spectroscopic data (e.g., fluorescence intensity) for this compound?

- Methodological Answer : Normalize data to internal standards (e.g., quinine sulfate for fluorescence). Perform triplicate measurements and calculate relative standard deviation (RSD). Use principal component analysis (PCA) to identify dominant variance sources (e.g., solvent polarity, temperature fluctuations). Validate with independent techniques like isothermal titration calorimetry (ITC) .

Ethics and Reproducibility

Q. What steps ensure ethical reporting of negative or inconclusive results in this compound studies?

- Methodological Answer : Adhere to COPE (Committee on Publication Ethics) guidelines:

- Disclose all experimental conditions, including failed syntheses or unstable intermediates.

- Use preprint servers (e.g., bioRxiv) to share raw data.

- Cite prior studies with conflicting outcomes to contextualize findings.

Journals like Beilstein Journal of Organic Chemistry mandate detailed supplementary materials for transparency .

Tables for Methodological Reference

Table 1 : Key Analytical Parameters for this compound Characterization

| Parameter | Technique | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC | ≥95% | |

| Molecular Weight | ESI-MS/HRMS | 352.8 g/mol (calc.) | |

| Melting Point | DSC | 215–220°C (dec.) | |

| Solubility (H2O) | Gravimetric | 15–20 mg/mL |

Table 2 : Common Pitfalls in this compound Research and Solutions

| Pitfall | Solution | Evidence |

|---|---|---|

| Low coupling efficiency | Optimize activation reagents (e.g., HATU) | |

| HCl salt hygroscopicity | Store under argon with desiccant | |

| Fluorescence quenching | Shield from light; use amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.